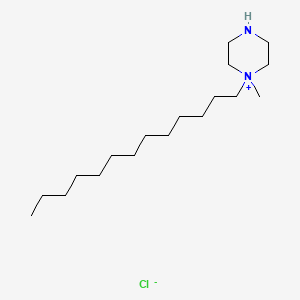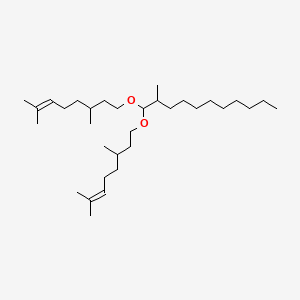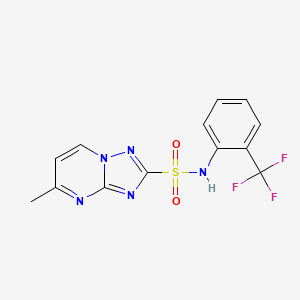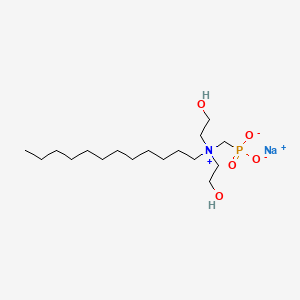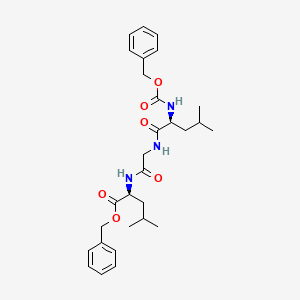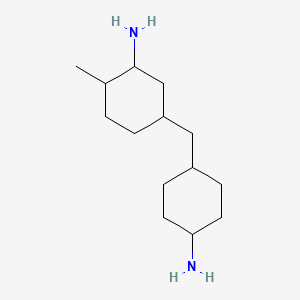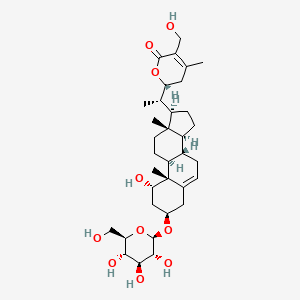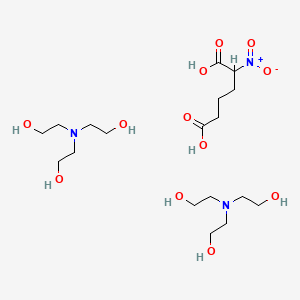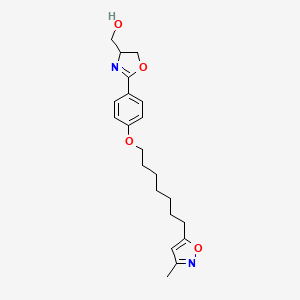
2,2,4,4-Tetramethylthietane
Vue d'ensemble
Description
Le 2,2,4,4-Tétraméthylthiétane est un composé organique de formule moléculaire C7H14S. Il s’agit d’un hétérocycle contenant du soufre, plus précisément d’un thiétane, caractérisé par un cycle à quatre chaînons avec un atome de soufre et trois atomes de carbone. La structure unique de ce composé lui confère des propriétés chimiques et une réactivité distinctes .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du 2,2,4,4-Tétraméthylthiétane implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante consiste à faire réagir le chlorure d’isobutyryle avec de la triéthylamine et de la poudre de zinc, suivie d’un chauffage à reflux et d’une distillation ultérieure . Une autre approche implique la réaction d’amination-réduction du 2,2,4,4-tétraméthyl-1,3-cyclobutanediol à l’aide de catalyseurs tels que le nickel, le zinc, le cobalt, le cuivre, le chrome, l’aluminium ou des métaux nobles comme le ruthénium, le palladium, le rhodium et le platine .
Méthodes de Production Industrielle : La production industrielle du 2,2,4,4-Tétraméthylthiétane utilise souvent des techniques de synthèse à grande échelle qui optimisent le rendement et la pureté. L’utilisation de réacteurs à écoulement continu et de méthodes de distillation avancées garantit une production efficace tout en minimisant les sous-produits et les déchets.
Analyse Des Réactions Chimiques
Types de Réactions : Le 2,2,4,4-Tétraméthylthiétane subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont facilitées par la présence de l’atome de soufre et du cycle à quatre chaînons tendu, ce qui rend le composé réactif dans des conditions spécifiques.
Réactifs et Conditions Courants :
Oxydation : Des agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium peuvent convertir le 2,2,4,4-Tétraméthylthiétane en sulfoxydes ou sulfones.
Réduction : Des agents réducteurs comme l’hydrure de lithium aluminium (LiAlH4) peuvent réduire le composé en son thiol correspondant.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des atomes de carbone adjacents à l’atome de soufre, souvent en utilisant des réactifs comme l’hydrure de sodium (NaH) ou des composés organolithium.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les thiols et divers dérivés substitués, en fonction des réactifs et des conditions spécifiques utilisés .
Applications de la Recherche Scientifique
Le 2,2,4,4-Tétraméthylthiétane a une large gamme d’applications dans la recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de composés soufrés plus complexes et est utilisé dans les études de contrainte cyclique et de réactivité.
Biologie : Ce composé est étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : La recherche explore son potentiel en tant que précurseur pour les produits pharmaceutiques et son rôle dans la conception de médicaments.
Industrie : Il est utilisé dans la production de produits chimiques de spécialité, de polymères et de matériaux aux propriétés uniques
Applications De Recherche Scientifique
2,2,4,4-Tetramethylthietane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex sulfur-containing compounds and is used in studies of ring strain and reactivity.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug design.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties
Mécanisme D'action
Le mécanisme par lequel le 2,2,4,4-Tétraméthylthiétane exerce ses effets implique des interactions avec des cibles moléculaires et des voies influencées par son atome de soufre et sa structure cyclique. Le composé peut participer à des réactions de transfert d’électrons, former des complexes de coordination avec des métaux et subir des réactions d’ouverture de cycle qui libèrent des intermédiaires réactifs .
Composés Similaires :
2,2,4,4-Tétraméthylpentane : Un hydrocarbure avec un cadre de carbone similaire mais sans l’atome de soufre.
3-Amino-2,2,4,4-tétraméthylthiétane : Un dérivé avec un groupe amino, offrant une réactivité et des applications différentes
Unicité : Le 2,2,4,4-Tétraméthylthiétane est unique en raison de son cycle contenant du soufre, qui lui confère des propriétés chimiques et une réactivité distinctes par rapport à ses analogues hydrocarbonés et amino-substitués. La présence de soufre permet des interactions et des réactions spécifiques qui ne sont pas possibles avec les composés purement carbonés .
Comparaison Avec Des Composés Similaires
2,2,4,4-Tetramethylpentane: A hydrocarbon with a similar carbon framework but lacking the sulfur atom.
3-Amino-2,2,4,4-tetramethylthietane: A derivative with an amino group, offering different reactivity and applications
Uniqueness: 2,2,4,4-Tetramethylthietane is unique due to its sulfur-containing ring, which imparts distinct chemical properties and reactivity compared to its hydrocarbon and amino-substituted analogs. The presence of sulfur allows for specific interactions and reactions not possible with purely carbon-based compounds .
Propriétés
IUPAC Name |
2,2,4,4-tetramethylthietane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14S/c1-6(2)5-7(3,4)8-6/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUHKAJEHWXWSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(S1)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75299-24-0 | |
| Record name | 2,2,4,4-Tetramethylthietane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075299240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,4,4-TETRAMETHYLTHIETANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6589RRA38V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


